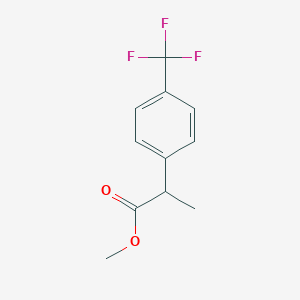

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate

CAS No.:

Cat. No.: VC16494515

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O2 |

|---|---|

| Molecular Weight | 232.20 g/mol |

| IUPAC Name | methyl 2-[4-(trifluoromethyl)phenyl]propanoate |

| Standard InChI | InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 |

| Standard InChI Key | CNDOXAMGUUQFMX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |

Introduction

Chemical Structure and Molecular Characteristics

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate has the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.2 g/mol . The trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring significantly influences the compound’s electronic properties, increasing its lipophilicity and resistance to metabolic degradation. The ester functional group (-COOCH₃) further enhances its utility as a synthetic intermediate, enabling facile transformations into carboxylic acids, alcohols, or amides.

The spatial arrangement of substituents plays a critical role in its reactivity. Compared to ortho- or meta-substituted analogs, the para configuration minimizes steric hindrance, allowing for more efficient participation in cross-coupling and nucleophilic substitution reactions .

Synthesis Methods and Optimization

Palladium-Catalyzed Carbonylation

The most well-documented synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate involves a two-stage palladium-catalyzed carbonylation process :

Stage 1: Hydrocarboxylation of 1-Trifluoromethyl-4-vinylbenzene

-

Reactants: 1-Trifluoromethyl-4-vinylbenzene, carbon monoxide (CO), hydrochloric acid (HCl).

-

Catalyst: Palladium acetate (Pd(OAc)₂, 0.75 mol%) and ligand NIPCDPP (3.0 mol%).

-

Conditions: 120°C, 10 bar ethylene pressure, 20 hours in dioxane.

-

Outcome: Forms 2-(4-(trifluoromethyl)phenyl)propanoic acid precursor.

Stage 2: Esterification with Methanol

-

Reactants: Intermediate acid, methanol, (trimethylsilyl)diazomethane.

-

Conditions: Reflux in aqueous medium for 2 hours under inert atmosphere.

This method emphasizes the use of continuous flow systems and automated pressure control to enhance reproducibility. The high yield underscores the efficiency of Pd-based catalysts in facilitating carbon-carbon bond formation under moderate conditions.

Industrial Scalability Considerations

Industrial production prioritizes cost-effectiveness and safety. The substitution of (trimethylsilyl)diazomethane with safer esterifying agents, such as thionyl chloride-methanol mixtures, is under investigation to mitigate hazards associated with diazo compounds. Additionally, solvent recovery systems and catalytic recycling protocols are critical for reducing environmental impact .

| Property | Value/Description |

|---|---|

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF). |

| Stability | Stable under inert atmospheres; hydrolyzes in acidic/basic media. |

| Lipophilicity (LogP) | Estimated ~3.1 (calculated using ChemAxon tools). |

Applications in Pharmaceutical and Agrochemical Research

Role as a Synthetic Intermediate

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate is primarily utilized to synthesize bioactive molecules:

-

Anti-inflammatory Agents: Hydrolysis to the corresponding carboxylic acid yields precursors for COX-2 inhibitors .

-

Antifungal Compounds: The CF₃ group enhances membrane permeability, improving efficacy against fungal pathogens.

Exploration in Materials Science

The compound’s electron-deficient aromatic ring facilitates its use in:

-

Liquid Crystals: As a mesogen modifier to adjust phase transition temperatures.

-

Polymer Additives: To impart flame-retardant properties via fluorine incorporation.

Comparison with Structural Analogs

The biological and chemical behavior of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate diverges significantly from its isomers and derivatives:

The para-substituted trifluoromethyl group in Methyl 2-(4-(trifluoromethyl)phenyl)propanoate optimizes steric and electronic profiles for drug-receptor interactions, whereas meta or ortho substitutions often hinder binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume